molecular formula C6H11BrO B3258699 1-(Bromomethyl)-1-methoxycyclobutane CAS No. 30800-71-6

1-(Bromomethyl)-1-methoxycyclobutane

Cat. No. B3258699
CAS RN: 30800-71-6
M. Wt: 179.05 g/mol
InChI Key: FCQKZXITDZGVOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated cyclobutane derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-1-methoxycyclobutane .


Molecular Structure Analysis

The molecular structure of brominated cyclobutanes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated cyclobutanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .

Scientific Research Applications

Lewis Acid-Catalyzed Cascade Construction

1-(Bromomethyl)-1-methoxycyclobutane plays a role in the construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. A study by Yao and Shi (2007) demonstrated that arylmethylenecyclopropanes can react with certain compounds to yield these derivatives under mild conditions, using Lewis acid BF3·OEt2. A Meyer-Schuster rearrangement mechanism is proposed for this reaction (Yao & Shi, 2007).

Stereoselectivity in Halomethoxylation

Research by Razin et al. (2007) focused on the stereoselectivity of halomethoxylation of certain compounds, where the central bicyclobutane C1-C7 bond reacts with N-chloro-, N-bromo-, and N-iodosuccinimides in methanol. This study provides insights into the nature of halogens in these reactions and the resulting stereoselectivity (Razin et al., 2007).

Synthesis and Structural Analysis

Kirillov et al. (2015) described the synthesis of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate by interacting methyl 1-bromocyclobutanecarboxylate with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate. The structure of the resultant compound was determined using X-ray crystallography, highlighting its potential in chemical synthesis and structural analysis (Kirillov, Nikiforova, & Dmitriev, 2015).

Photochemistry in Protic Solvents

Sakuragi et al. (1977) investigated the photochemistry of 1,2-diphenylcyclobutene in protic solvents, which led to the formation of the methyl ethers 1,2-diphenyl-1-methoxycyclobutane and other compounds. This study provides valuable insights into the behavior of cyclobutene derivatives under photochemical conditions (Sakuragi, Sakuragi, & Hasegawa, 1977).

properties

IUPAC Name

1-(bromomethyl)-1-methoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-8-6(5-7)3-2-4-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQKZXITDZGVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289013
Record name 1-(Bromomethyl)-1-methoxycyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30800-71-6
Record name 1-(Bromomethyl)-1-methoxycyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30800-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-1-methoxycyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-1-methoxycyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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